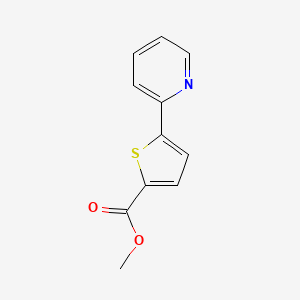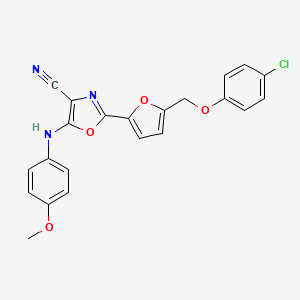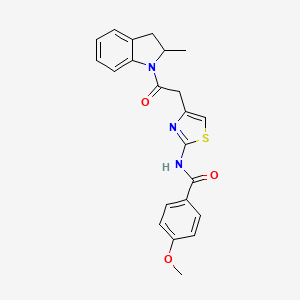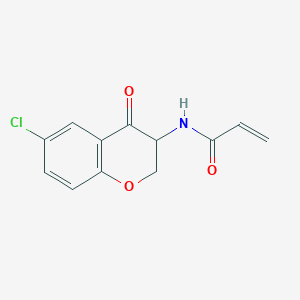![molecular formula C19H14Cl2N2OS B2493554 N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide CAS No. 321429-98-5](/img/structure/B2493554.png)
N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide often involves multi-step chemical processes starting from basic aromatic or heteroaromatic compounds. For instance, derivatives of thiadiazole, a core component in the structure of the compound of interest, have been synthesized through reactions involving acetic acid, trimethoxybenzene, and substituted benzoyl chlorides, showcasing a variety of anticancer activities against different cancer cell lines (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated through various spectroscopic and crystallographic methods. For example, a novel pyrazole derivative exhibited a twisted conformation between its pyrazole and thiophene rings as confirmed by X-ray diffraction studies (Kumara et al., 2018). Such detailed structural analyses provide insight into the three-dimensional arrangement of atoms within these molecules, which is crucial for understanding their chemical reactivity and properties.
Chemical Reactions and Properties
N-allyl and N-propargyl derivatives of related compounds have been shown to undergo cyclization reactions in the presence of polyphosphoric acid and other reagents, leading to the formation of various heterocyclic structures with potential biological activity (Bondarenko et al., 2015). These reactions highlight the chemical versatility and reactivity of the core structural motifs within these compounds.
Physical Properties Analysis
Physical properties, such as solubility, melting points, and crystalline structure, play a significant role in the applicability of chemical compounds. Although specific data on this compound are not available, related research on similar compounds provides a basis for understanding how these properties are investigated and their implications on the compound's use in various applications (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and interaction with biological molecules, are crucial for their potential applications. Studies on related compounds have explored their binding interactions, inhibitor activities, and potential as therapeutic agents, providing a foundation for understanding the chemical behavior of this compound in biological systems (Shim et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Formation of Thiazine Derivatives : N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide can react under certain conditions to form thiazine derivatives, a process involving intermediates like 1,3-oxazol-5(4H)-thiones (Jenny & Heimgartner, 1989).
Applications in Medicine
Anticancer Evaluation : Compounds similar to this compound have been evaluated for their anticancer activity against various cancer cell lines, indicating potential therapeutic applications (Ravinaik et al., 2021).
Antifungal Activity : Certain N-substituted derivatives have shown promising antifungal activity against plant pathogenic fungi, suggesting potential use in agriculture or medicine (Arnoldi et al., 2007).
Applications in Materials Science
- Corrosion Inhibition : Thiazole derivatives, related to this compound, have been investigated as corrosion inhibitors for steel in acidic solutions, indicating potential industrial applications (Yadav et al., 2015).
Applications in Organic Chemistry
- Synthesis of Polyfunctionalized Thiazoles : Allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes, which are structurally related to the compound , have been transformed into polyfunctionalized 4,5-dihydro-1,3-thiazoles, highlighting the compound's potential in complex organic synthesis (Nedolya et al., 2015).
Propiedades
IUPAC Name |
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c1-2-9-22-18(24)12-3-5-13(6-4-12)19-23-17(11-25-19)15-8-7-14(20)10-16(15)21/h2-8,10-11H,1,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISPWBYSMDMDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2493475.png)



![4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2493481.png)


![2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid](/img/structure/B2493488.png)

![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)
